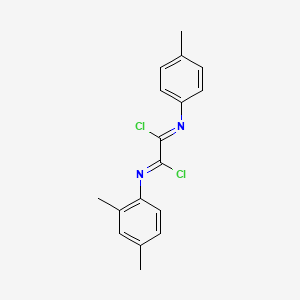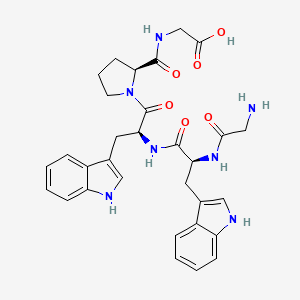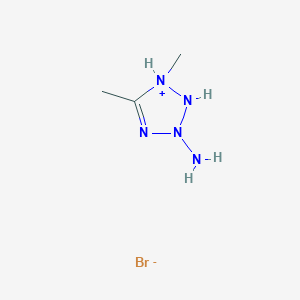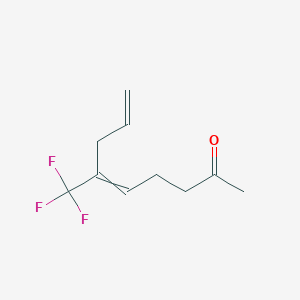
6-(Trifluoromethyl)nona-5,8-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)nona-5,8-dien-2-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a nona-5,8-dien-2-one backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethylation reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under metal-free conditions . This method is advantageous due to its simplicity, cost-effectiveness, and low toxicity.
Industrial Production Methods
Industrial production of 6-(Trifluoromethyl)nona-5,8-dien-2-one may involve large-scale synthesis using similar trifluoromethylation techniques. The choice of reagents and reaction conditions can be optimized to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)nona-5,8-dien-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-(Trifluoromethyl)nona-5,8-dien-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: Used in the production of materials with specific chemical properties, such as increased stability and lipophilicity
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)nona-5,8-dien-2-one involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s polarity, stability, and lipophilicity, allowing it to interact more effectively with biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar chemical properties.
Fluorinated alkenes: Compounds with fluorine atoms attached to alkenes, showing comparable reactivity and applications.
Uniqueness
6-(Trifluoromethyl)nona-5,8-dien-2-one is unique due to its specific structure, which combines a trifluoromethyl group with a nona-5,8-dien-2-one backbone.
Properties
CAS No. |
666739-70-4 |
|---|---|
Molecular Formula |
C10H13F3O |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
6-(trifluoromethyl)nona-5,8-dien-2-one |
InChI |
InChI=1S/C10H13F3O/c1-3-5-9(10(11,12)13)7-4-6-8(2)14/h3,7H,1,4-6H2,2H3 |
InChI Key |
HACYRCPVURLUCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC=C(CC=C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid](/img/structure/B12522856.png)
![1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline](/img/structure/B12522857.png)

![N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea](/img/structure/B12522871.png)
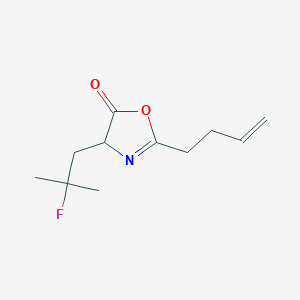
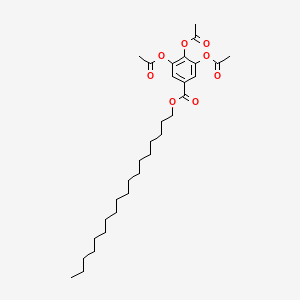
![N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide](/img/structure/B12522901.png)
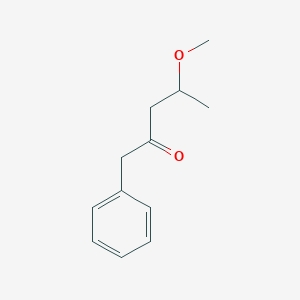
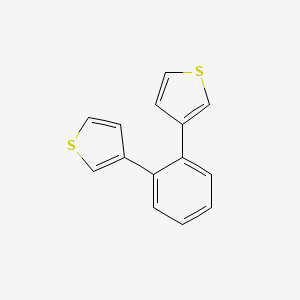
![N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide](/img/structure/B12522916.png)
